Imino-[[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium
Description
Imino-[[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium is a highly complex organic compound characterized by a branched structure containing multiple oxan (pyranose) rings, iminoazaniumylideneamino groups, and hydroxyl substituents. The compound’s structure suggests applications in coordination chemistry, carbohydrate-based drug design, or as a precursor for synthesizing nitrogen-containing heterocycles. Its structural determination likely relies on crystallographic tools like SHELX programs, which are widely used for small-molecule and macromolecular refinement .
Properties
IUPAC Name |
imino-[[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N6O9/c13-17-15-1-3-5(19)7(21)9(23)11(25-3)27-12-10(24)8(22)6(20)4(26-12)2-16-18-14/h3-14,19-24H,1-2H2/q+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQFTGGURWUGHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CN=[N+]=N)O)O)O)O)O)O)N=[N+]=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N6O9+2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imino-[[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium typically involves the following steps:
Formation of the Sugar Moiety: The sugar moiety, such as glucose or galactose, is synthesized or extracted from natural sources.
Glycosidic Bond Formation: The sugar moiety is then reacted with an appropriate imino compound under acidic or basic conditions to form the glycosidic bond.
Functional Group Modification: The hydroxyl groups on the sugar moiety are modified to introduce additional functional groups, such as imino groups, through reactions like oxidation or substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis using optimized reaction conditions. The process typically includes:
Extraction and Purification: Extraction of the sugar moiety from natural sources followed by purification using techniques like chromatography.
Chemical Synthesis: Large-scale chemical synthesis involving the formation of glycosidic bonds and functional group modifications.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Imino-[[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imino groups can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under basic conditions.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines from imino groups.
Substitution: Formation of substituted glycosides with various functional groups.
Scientific Research Applications
Imino-[[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a probe for investigating cellular mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Imino-[[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and imino groups allow it to form hydrogen bonds and other interactions with biomolecules, influencing various biological processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique properties of Imino-[[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium, we compare it with structurally or functionally related compounds (Table 1).
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity : The target compound exhibits greater branching and hydroxyl density compared to methyl-oxido-oxan derivatives (6327-93-1) or 3,4,5-trihydroxybenzaldehyde. This suggests higher polarity and water solubility, making it suitable for aqueous-phase reactions or metal chelation .
Functional Group Diversity: Unlike the benzodioxin-containing compound (168021-79-2), which features sulfone and amide groups for protein binding, the target compound’s iminoazaniumylideneamino groups may enable coordination with transition metals or protonation-dependent reactivity .
Heterocyclic Analogues : Imidazo[4,5-g]quinazolines share nitrogen-rich cores but lack carbohydrate moieties. The target compound’s oxan rings could enhance biocompatibility for glycotherapeutic applications, whereas quinazolines prioritize aromaticity for drug-receptor interactions.
Synthesis Challenges : The target compound’s intricate structure likely requires multi-step glycosylation and imination processes, contrasting with simpler aldehyde condensations used for trihydroxybenzaldehyde derivatives .
Research Findings and Methodological Insights
- Crystallographic Analysis : The structural elucidation of such complex molecules often employs SHELXL for refinement, as demonstrated in small-molecule crystallography . The target compound’s stereochemistry (e.g., configurations at C-2, C-3 of oxan rings) would necessitate high-resolution data and robust refinement protocols.
- Thermodynamic Stability: The high density of hydroxyl and imino groups may lead to intramolecular hydrogen bonding, reducing conformational flexibility compared to less-polar analogues like methyl-oxido-oxan derivatives .
- Comparative Reactivity: Unlike 3,4,5-trihydroxybenzaldehyde, which undergoes electrophilic aromatic substitution, the target compound’s reactivity is likely dominated by nucleophilic imino groups or hydroxyl-based oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
